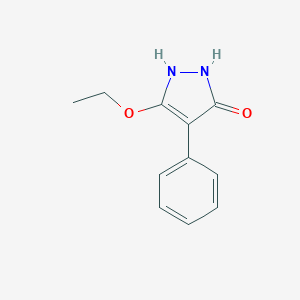
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that pyrazolone derivatives like 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one exhibit potent anticancer properties. A study involving human cancer cell lines (A549, H460, HT29) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential to induce apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| H460 | 12 | Cell cycle arrest |
| HT29 | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that at a concentration of 10 µM, it inhibited TNF-α production by up to 85% compared to control groups .
Table 2: Anti-inflammatory Activity of this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 30 | 85 |
| IL-6 | 150 | 25 | 83.33 |
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Studies have reported that it inhibits bacterial growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways .
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuroprotective Effects
Recent studies have suggested that pyrazolone derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress markers indicates its promise in this area .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a comparative study, researchers evaluated the anticancer efficacy of various pyrazolone derivatives against breast cancer cell lines. The results indicated that this compound exhibited superior activity compared to other tested compounds, highlighting its potential as a lead candidate for further development .
Case Study 2: Anti-inflammatory Mechanism
A detailed mechanistic study revealed that the compound effectively inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This finding supports its application in inflammatory diseases and conditions .
Propriétés
Numéro CAS |
119350-26-4 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-ethoxy-4-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-9(10(14)12-13-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
WLMNGPCTZDHMQE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
Synonymes |
3H-Pyrazol-3-one,5-ethoxy-1,2-dihydro-4-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















